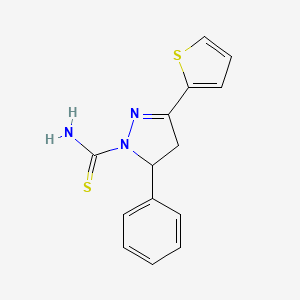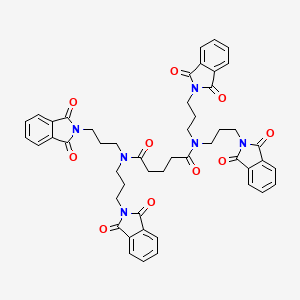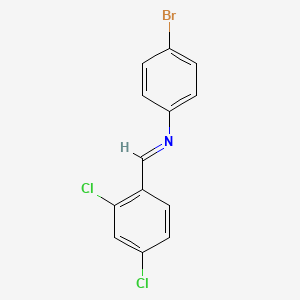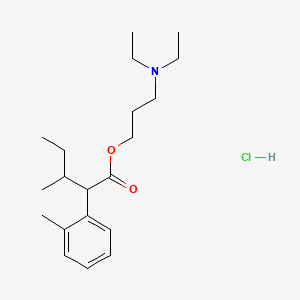
2-(Triphenylstannyl)acetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Triphenylstannyl)acetophenone is an organotin compound with the molecular formula C26H22OSn and a molecular weight of 469.155 g/mol This compound is characterized by the presence of a triphenylstannyl group attached to the acetophenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triphenylstannyl)acetophenone typically involves the reaction of acetophenone with triphenyltin chloride in the presence of a base. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
化学反应分析
Types of Reactions
2-(Triphenylstannyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acetophenone oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized acetophenone derivatives .
科学研究应用
2-(Triphenylstannyl)acetophenone has several applications in scientific research:
作用机制
The mechanism of action of 2-(Triphenylstannyl)acetophenone involves its interaction with specific molecular targets. In biological systems, it can affect cell membrane permeability and disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound’s ability to form stable complexes with various substrates makes it a valuable tool in catalysis and material science .
相似化合物的比较
Similar Compounds
Acetophenone: A simpler analog without the triphenylstannyl group, used widely in organic synthesis and as a fragrance ingredient.
Triphenyltin Chloride: A related organotin compound used as a reagent in organic synthesis and as a biocide.
Uniqueness
Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in various research fields .
属性
CAS 编号 |
91258-10-5 |
|---|---|
分子式 |
C26H22OSn |
分子量 |
469.2 g/mol |
IUPAC 名称 |
1-phenyl-2-triphenylstannylethanone |
InChI |
InChI=1S/C8H7O.3C6H5.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
InChI 键 |
BXQVWEFFNUWDTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)

